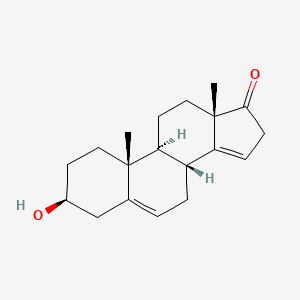

3beta-Hydroxyandrosta-5,14-dien-17-one

Description

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,16-decahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5,13-14,16,20H,4,6-11H2,1-2H3/t13-,14-,16-,18-,19-/m0/s1 |

InChI Key |

JAESBNKKCUYQHC-NCTLDZBQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3=CCC4=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences and Implications

Double Bond Position: The 5,14-diene system in the target compound is rare compared to the 5,7-diene (e.g., compound 4 in ) or Δ⁵ (DHEA) configurations. 5,7-Diene derivatives (e.g., 3β-hydroxyandrosta-5,7-dien-17-one) are synthesized via photochemical oxygenation, which introduces endoperoxide bridges for cytotoxic applications .

Amino Substituents: 4α-Amino-5α-androstan-17-one () demonstrates how amine groups can alter solubility and receptor interactions compared to hydroxylated analogs .

Stereochemical Variations :

- The β-configuration of the C3 hydroxyl group (as in DHEA and the target compound) is critical for binding to steroidogenic enzymes, whereas α-configurations (e.g., 3α-hydroxy-5β-androstan-17-one) are associated with bile acid metabolism .

Q & A

Q. Advanced Research Focus

- Compound Library Synthesis : Modify the C17 position (e.g., carboxylic acid or carboxamide derivatives) to enhance cellular uptake .

- Dose-Response Curves : Test concentrations from 1 nM–100 μM in triplicate using MTT assays .

- Mechanistic Studies : Perform flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (apoptosis markers like caspase-3) .

Key Reference : A 5,7-diene analog showed potent activity (IC₅₀ = 5 μM) via microtubule stabilization .

What are the common pitfalls in chromatographic analysis of 3β-Hydroxyandrosta-5,14-dien-17-one, and how can they be mitigated?

Q. Basic Research Focus

- HPLC Challenges : Poor resolution due to steroid hydrophobicity. Use C18 columns with acetonitrile/water gradients (60:40 to 95:5) and 0.1% formic acid .

- Impurity Detection : Monitor UV absorption at 240 nm (Δ⁵,¹⁴ dienes) and cross-validate with LC-MS .

- Sample Degradation : Store derivatives at –20°C in amber vials to prevent oxidation .

How do structural modifications at C17 influence the metabolic stability of 3β-Hydroxyandrosta-5,14-dien-17-one?

Q. Advanced Research Focus

- Carboxylic Acid Derivatives : Introduce a C17β-carboxylic acid group (e.g., compound 2) to reduce glucuronidation .

- Carboxamide Analogs : N-cyclohexyl carboxamide derivatives (e.g., compound 6) show enhanced stability in plasma (t₁/₂ > 6 hours) .

Data Note : 3β-Acetoxy protection increases lipophilicity (LogP +0.5) but may hinder renal clearance .

What are the best practices for ensuring reproducibility in steroid derivative synthesis?

Q. Basic Research Focus

- Reagent Quality : Use anhydrous solvents (e.g., CH₂Cl₂ over molecular sieves) and fresh oxidizing agents (e.g., K₂CO₃/O₂) .

- Reaction Monitoring : Track intermediates via TLC or inline IR (e.g., carbonyl formation at ~1680 cm⁻¹) .

- Documentation : Report exact molar ratios (e.g., 1:1.2 substrate/catalyst) and temperature (±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.